Cas no 1381944-76-8 (5-(4-tert-butylphenyl)-2-methoxypyridine)
5-(4-tert-butylphenyl)-2-methoxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-tert-butylphenyl)-2-methoxypyridine
- CS-0212655
- 1381944-76-8
- Pyridine, 5-[4-(1,1-dimethylethyl)phenyl]-2-methoxy-
- 5-(4-(tert-Butyl)phenyl)-2-methoxypyridine
- DTXSID70736420
- MFCD22375064
- BS-21358
- SCHEMBL1622275
-
- MDL: MFCD22375064
- Inchi: 1S/C16H19NO/c1-16(2,3)14-8-5-12(6-9-14)13-7-10-15(18-4)17-11-13/h5-11H,1-4H3
- InChI Key: AUTYTLXYROVAAN-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C=N1)C1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 241.146664230Da
- Monoisotopic Mass: 241.146664230Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 22.1Ų
5-(4-tert-butylphenyl)-2-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B490675-50mg |
5-(4-tert-butylphenyl)-2-methoxypyridine |
1381944-76-8 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B490675-100mg |
5-(4-tert-butylphenyl)-2-methoxypyridine |
1381944-76-8 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B490675-500mg |
5-(4-tert-butylphenyl)-2-methoxypyridine |
1381944-76-8 | 500mg |
$ 340.00 | 2022-06-07 | ||
| Ambeed | A176088-1g |
5-(4-(tert-Butyl)phenyl)-2-methoxypyridine |
1381944-76-8 | 98% | 1g |
$353.0 | 2024-04-24 | |
| Ambeed | A176088-5g |
5-(4-(tert-Butyl)phenyl)-2-methoxypyridine |
1381944-76-8 | 98% | 5g |
$1059.0 | 2024-04-24 | |
| A2B Chem LLC | AA57096-1g |
5-(4-tert-butylphenyl)-2-methoxypyridine |
1381944-76-8 | 98% | 1g |
$315.00 | 2024-04-20 | |
| A2B Chem LLC | AA57096-5g |
5-(4-tert-butylphenyl)-2-methoxypyridine |
1381944-76-8 | 98% | 5g |
$923.00 | 2024-04-20 | |
| abcr | AB335772-1 g |
5-(4-tert-Butylphenyl)-2-methoxypyridine; 98% |
1381944-76-8 | 1g |
€518.00 | 2023-06-21 | ||
| abcr | AB335772-1g |
5-(4-tert-Butylphenyl)-2-methoxypyridine, 98%; . |
1381944-76-8 | 98% | 1g |
€518.00 | 2025-04-21 |
5-(4-tert-butylphenyl)-2-methoxypyridine Suppliers
5-(4-tert-butylphenyl)-2-methoxypyridine Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 5-(4-tert-butylphenyl)-2-methoxypyridine
Introduction to 5-(4-tert-butylphenyl)-2-methoxypyridine (CAS No. 1381944-76-8)
5-(4-tert-butylphenyl)-2-methoxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1381944-76-8, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of a 4-tert-butylphenyl group and a 2-methoxy substituent in its molecular structure imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.
The structural configuration of 5-(4-tert-butylphenyl)-2-methoxypyridine encompasses a pyridine core, which is a heterocyclic aromatic compound containing nitrogen. This nitrogen atom contributes to the compound's ability to interact with various biological targets, making it a promising scaffold for designing novel therapeutic agents. The 4-tert-butylphenyl moiety enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability, while the 2-methoxy group introduces polarity and electronic effects that can modulate reactivity and binding affinity.
In recent years, there has been growing interest in pyridine derivatives due to their role as key pharmacophores in numerous drug molecules. Researchers have been exploring the structural modifications of these compounds to optimize their pharmacokinetic and pharmacodynamic properties. The compound 5-(4-tert-butylphenyl)-2-methoxypyridine has garnered attention as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.
One of the most compelling aspects of 5-(4-tert-butylphenyl)-2-methoxypyridine is its utility in the synthesis of biologically active molecules. For instance, it has been employed in the preparation of kinase inhibitors, which are critical in targeting various signaling pathways involved in cancer and inflammatory diseases. The 4-tert-butylphenyl group provides steric hindrance that can fine-tune binding interactions with protein targets, while the 2-methoxy group can serve as a hydrogen bond acceptor or participate in hydrophobic interactions, depending on the context of the molecular assembly.
Recent advancements in computational chemistry have facilitated the design of novel derivatives of 5-(4-tert-butylphenyl)-2-methoxypyridine by predicting their binding modes and affinities to biological targets. These computational studies have helped researchers identify promising candidates for experimental validation, streamlining the drug discovery process. Additionally, high-throughput screening techniques have been utilized to assess the biological activity of this compound and its derivatives, providing valuable insights into their potential therapeutic roles.
The chemical synthesis of 5-(4-tert-butylphenyl)-2-methoxypyridine involves multi-step reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by methoxylation and tert-butylation. These steps highlight the compound's complexity and the expertise required to produce it in sufficient quantities for research purposes. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for academic and industrial applications.
From a medicinal chemistry perspective, 5-(4-tert-butylphenyl)-2-methoxypyridine represents an intriguing scaffold for developing drugs with improved efficacy and reduced side effects. Its structural features allow for modifications that can enhance target specificity while minimizing off-target interactions. This flexibility makes it an attractive candidate for further investigation into areas such as oncology, neurology, and immunology, where precise modulation of biological pathways is essential.
The role of pyridine derivatives in drug development continues to expand with each passing year. The unique electronic and steric properties of compounds like 5-(4-tert-butylphenyl)-2-methoxypyridine make them indispensable tools for chemists and biologists working at the intersection of chemistry and medicine. As research progresses, it is likely that new applications and derivatives will emerge, further solidifying the importance of this class of compounds in modern therapeutics.
In conclusion, 5-(4-tert-butylphenyl)-2-methoxypyridine (CAS No. 1381944-76-8) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features enable diverse applications in drug design and synthesis, making it a valuable asset for researchers exploring new therapeutic strategies. With ongoing advancements in synthetic chemistry and computational methods, the future looks promising for this compound and its derivatives as they continue to contribute to the development of novel medicines.
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